REACTION_SMILES
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[CH3:17][OH:18].[CH:13]([O-:14])=[O:15].[Cl:1][c:2]1[c:3]([F:12])[c:4]([Cl:11])[cH:5][c:6]([N+:8]([O-:9])=[O:10])[cH:7]1.[NH4+:16].[OH2:19].[Zn:20]>>[Cl:1][c:2]1[c:3]([F:12])[c:4]([Cl:11])[cH:5][c:6]([NH2:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(F)c(Cl)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn]
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Name
|
|
Type
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product
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Smiles
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Nc1cc(Cl)c(F)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |